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Compound of Interest

Compound Name: (Rac)-EBET-1055

Cat. No.: B12375669

Disclaimer: The specific synthesis protocol for (Rac)-EBET-1055 is detailed in patent
WO0/2024/043319 (Example 122). As the full text of this patent is not publicly available at the
time of this writing, the following application notes and protocols describe a representative,
multi-step synthesis of a (Rac)-EBET-1055-like molecule based on the known components of
BET PROTAC degraders. This generalized procedure is intended for research and educational
purposes to illustrate the key chemical transformations involved in the synthesis of such
molecules. Actual reaction conditions, yields, and purification methods for the specific synthesis
of (Rac)-EBET-1055 may differ.

Introduction

(Rac)-EBET-1055 is the racemic form of EBET-1055, a potent Bromodomain and Extra-
Terminal domain (BET) protein degrader. As a Proteolysis Targeting Chimera (PROTAC), itis a
heterobifunctional molecule designed to recruit BET proteins to the E3 ubiquitin ligase
machinery, leading to their ubiquitination and subsequent degradation by the proteasome.
EBET-1055 is composed of a BET inhibitor moiety, a linker, and a ligand for the Cereblon
(CRBN) E3 ligase. This document provides a detailed, representative protocol for the synthesis
of a (Rac)-EBET-1055-like compound for research applications.

Principle of the Synthesis

The synthesis of a (Rac)-EBET-1055-like molecule is a multi-step process that involves the
synthesis of three key building blocks, followed by their sequential coupling. The general
workflow is as follows:

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12375669?utm_src=pdf-interest
https://www.benchchem.com/product/b12375669?utm_src=pdf-body
https://www.benchchem.com/product/b12375669?utm_src=pdf-body
https://www.benchchem.com/product/b12375669?utm_src=pdf-body
https://www.benchchem.com/product/b12375669?utm_src=pdf-body
https://www.benchchem.com/product/b12375669?utm_src=pdf-body
https://www.benchchem.com/product/b12375669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Synthesis of the BET inhibitor moiety with a linker attachment point.

» Synthesis of the CRBN E3 ligase ligand with a linker attachment point.
e Synthesis of a suitable linker.

o Coupling of the linker to the BET inhibitor moiety.

e Coupling of the linker-BET inhibitor intermediate with the CRBN ligand to yield the final
PROTAC molecule.

Experimental Protocols
Step 1: Synthesis of a Functionalized BET Inhibitor
Moiety

This protocol describes the synthesis of a generic BET inhibitor with an amine-functionalized
linker attachment point.

Protocol:

o Starting Materials: Commercially available starting materials for a suitable BET inhibitor core
(e.g., a derivative of JQ1).

e Procedure:

o Dissolve the BET inhibitor precursor (1.0 eq) in a suitable solvent such as
dimethylformamide (DMF).

o Add a Boc-protected amino-alkylating agent (e.g., Boc-aminoethyl bromide) (1.2 eq) and a
non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

o Stir the reaction mixture at room temperature for 12-24 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).
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o Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel.

o Treat the purified Boc-protected intermediate with a solution of hydrochloric acid in
dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc
protecting group.

o Concentrate the reaction mixture under reduced pressure to obtain the amine-
functionalized BET inhibitor as a salt.

Step 2: Synthesis of a Functionalized CRBN Ligand

This protocol describes the synthesis of a generic CRBN ligand (a thalidomide derivative) with
a carboxylic acid functional group for linker attachment.

Protocol:
» Starting Materials: Commercially available 2,6-dioxopiperidin-3-amine hydrochloride.

e Procedure:

[¢]

Suspend 2,6-dioxopiperidin-3-amine hydrochloride (1.0 eq) in a suitable solvent like DMF.

o Add a cyclic anhydride (e.g., glutaric anhydride) (1.1 eq) and a base such as triethylamine
(TEA) (2.2 eq).

o Stir the mixture at room temperature for 4-6 hours.
o Monitor the reaction by TLC or LC-MS.

o Upon completion, acidify the reaction mixture with 1N HCI and extract the product with
ethyl acetate.
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o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o The resulting carboxylic acid-functionalized CRBN ligand is often used in the next step
without further purification.

Step 3: Coupling of the Linker to the BET Inhibitor

This protocol describes the amide bond formation between the amine-functionalized BET
inhibitor and a suitable linker.

Protocol:

 Starting Materials: Amine-functionalized BET inhibitor, a suitable di-functional linker (e.g., a
polyethylene glycol (PEG) derivative with a terminal carboxylic acid and a protected amine),
and peptide coupling reagents.

e Procedure:

[e]

Dissolve the linker (1.0 eq) in DMF.

o Add a peptide coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).
o Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

o Add the amine-functionalized BET inhibitor (1.0 eq) to the reaction mixture.

o Stir at room temperature for 12-16 hours.

o Monitor the reaction by LC-MS.

o Upon completion, dilute the reaction mixture with water and extract the product with ethyl
acetate.

o Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry
over anhydrous sodium sulfate.
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o Concentrate under reduced pressure and purify the product by flash column
chromatography.

o Deprotect the terminal amine on the linker to prepare for the final coupling step.

Step 4: Final Coupling to Yield the (Rac)-EBET-1055-like
Molecule

This protocol describes the final amide bond formation between the linker-BET inhibitor
intermediate and the CRBN ligand.

Protocol:

 Starting Materials: Linker-BET inhibitor intermediate with a terminal amine, carboxylic acid-
functionalized CRBN ligand, and peptide coupling reagents.

» Procedure:
o Dissolve the carboxylic acid-functionalized CRBN ligand (1.0 eq) in DMF.
o Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
o Add the linker-BET inhibitor intermediate (1.0 eq) to the reaction mixture.
o Stir at room temperature for 12-24 hours.
o Monitor the reaction by LC-MS.

o Upon completion, purify the reaction mixture directly by preparative High-Performance
Liquid Chromatography (HPLC) to obtain the final (Rac)-EBET-1055-like product.

o Characterize the final product by *H NMR, 3C NMR, and High-Resolution Mass
Spectrometry (HRMS).

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of a (Rac)-EBET-1055-like
Molecule
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Caption: Representative synthetic workflow for a (Rac)-EBET-1055-like molecule.
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Mechanism of Action of EBET-1055
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Caption: Signaling pathway illustrating the mechanism of action of (Rac)-EBET-1055.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
(Rac)-EBET-1055]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12375669#techniques-for-synthesizing-rac-ebet-
1055-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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